molecular formula C20H16ClNO2S B4795798 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide

5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide

Cat. No. B4795798
M. Wt: 369.9 g/mol
InChI Key: HTJVQQLEAIIYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide, also known as CTB, is a chemical compound with potential applications in scientific research. CTB is a benzamide derivative that has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body.

Mechanism of Action

5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide works by binding to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down acetylcholine and butyrylcholine, respectively. This leads to an increase in the levels of these neurotransmitters in the synapse, which can enhance neuronal activity. 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide also binds to nicotinic acetylcholine receptors, inhibiting their activity and leading to a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
The inhibition of acetylcholinesterase and butyrylcholinesterase by 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide can lead to an increase in the levels of acetylcholine and butyrylcholine in the synapse. This can enhance neuronal activity and improve cognitive function. 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide has several advantages for use in lab experiments, including its ability to selectively inhibit certain enzymes and receptors in the body. It also has a relatively low toxicity and can be administered in a variety of ways, including injection and oral administration. However, 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide also has some limitations, including its limited solubility in water and its potential for non-specific binding to other proteins in the body.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide may also have applications in the treatment of inflammation and autoimmune disorders. Further research is needed to determine the optimal dosages and administration methods for 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide, as well as its long-term safety and efficacy.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of certain enzymes and receptors in the body, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. These enzymes and receptors play important roles in the nervous system, and their inhibition can lead to changes in neurotransmitter levels and neuronal activity.

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2S/c1-24-18-12-11-14(21)13-16(18)20(23)22-17-9-5-6-10-19(17)25-15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJVQQLEAIIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-phenylsulfanylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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